molecular formula C20H26N2O4 B6128108 4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-methoxybenzyl)morpholine

4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-methoxybenzyl)morpholine

Cat. No. B6128108
M. Wt: 358.4 g/mol
InChI Key: WPHFKXSRHSFEMU-UHFFFAOYSA-N
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Description

4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-methoxybenzyl)morpholine, commonly known as DPI-3290, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of DPI-3290 involves the inhibition of several key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways. Additionally, DPI-3290 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
DPI-3290 has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress and inflammation. Additionally, DPI-3290 has been shown to modulate the expression of several genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of DPI-3290 is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, DPI-3290 has been shown to have neuroprotective effects, which could have potential applications in the treatment of neurodegenerative diseases. However, one of the limitations of DPI-3290 is its relatively low solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of DPI-3290, including further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in preclinical and clinical trials. Additionally, DPI-3290 could be used as a lead compound for the development of new anti-cancer and neuroprotective agents.

Synthesis Methods

The synthesis of DPI-3290 involves the reaction between 3-(3,5-dimethyl-4-isoxazolyl)propanoic acid and 2-(3-methoxybenzyl)morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DPI-3290 as a white solid, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

DPI-3290 has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that DPI-3290 exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. Additionally, DPI-3290 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-14-19(15(2)26-21-14)7-8-20(23)22-9-10-25-18(13-22)12-16-5-4-6-17(11-16)24-3/h4-6,11,18H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHFKXSRHSFEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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